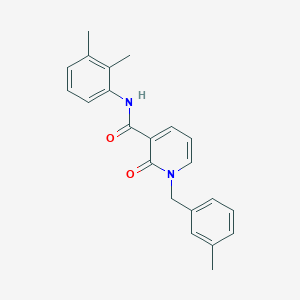

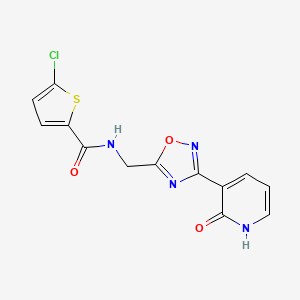

![molecular formula C13H12F5NO B2574305 (E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 1164453-50-2](/img/structure/B2574305.png)

(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.) .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes (e.g., addition, substitution, etc.), the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Applications De Recherche Scientifique

Chemical Synthesis and Properties

Synthesis of Trifluoromethyl-substituted Heteroolefins : Research shows that similar compounds to (E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one, specifically trifluoromethyl-substituted heteroolefins, have been synthesized and studied for their chemical properties. Such compounds exhibit a mixture of non-separable syn and anti isomers and react with certain reagents to form derivatives like dihydropyridinium and cyclopentene derivatives (Haas, Lieb, & Schelvis, 1997).

Catalytic Synthesis of Beta-Amino Alcohol Derivatives : In a related study, Ir-catalyzed allylic aminations were performed on similar compounds, leading to the synthesis of enantioselective cyclic beta-amino alcohol derivatives. These compounds serve as key intermediates for further chemical synthesis (Lee, Shin, Kang, & Lee, 2007).

Development of Amino Acid Mimetics : Another study focused on the synthesis of trisubstituted imidazoles from similar compounds, which provides access to optically active amino acid mimetics with a C-terminal imidazole, useful in medicinal chemistry (Zaman, Kitamura, & Abell, 2005).

Biological and Medical Applications

Tumor Imaging and Delineation : A study on the synthesis of fluorine-18 labeled amino acids, closely related to the compound , showed potential in tumor imaging using positron emission tomography (PET), which can be crucial in cancer diagnosis and treatment planning (Shoup & Goodman, 1999).

Steroid 5 Alpha-Reductase Inhibition : Research on derivatives of similar compounds has led to the discovery of potent inhibitors of steroid 5 alpha-reductase. This is significant in the context of treating conditions like benign prostatic hyperplasia and androgenetic alopecia (Kumazawa et al., 1995).

Material Science and Engineering

- Development of Fluorinated Polyimides : A study involving similar fluorinated compounds resulted in the synthesis of novel fluorinated polyimides, which exhibit high thermal stability and low dielectric constants, making them suitable for advanced material applications (Banerjee et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F5NO/c1-19(9-10-5-3-2-4-6-10)8-7-11(20)12(14,15)13(16,17)18/h2-8H,9H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHPKGMMEZURPK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C=CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)/C=C/C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348339 | |

| Record name | (E)-1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one | |

CAS RN |

1164453-50-2 | |

| Record name | (E)-1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)

![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2574241.png)

![ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2574244.png)